molecular formula C16H20N4 B7057661 2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile

2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile

Cat. No.: B7057661
M. Wt: 268.36 g/mol
InChI Key: VYYWIGDQMCOXJV-UHFFFAOYSA-N
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Description

2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile is a complex organic compound that features a cyclopentyl group, an imidazo[1,2-a]pyridine moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-13-5-4-8-16-18-11-15(20(13)16)12-19(10-9-17)14-6-2-3-7-14/h4-5,8,11,14H,2-3,6-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYWIGDQMCOXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)CN(CC#N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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